[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475913
InChI: InChI=1S/C18H25N3O3/c19-10-17(22)20-9-8-15(11-20)12-21(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2
SMILES: C1CC1N(CC2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13475913

Molecular Formula: C18H25N3O3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C18H25N3O3/c19-10-17(22)20-9-8-15(11-20)12-21(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2
Standard InChI Key CGLDJYCTFUDCHQ-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CC2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Physico-Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical motifs:

  • A pyrrolidine ring substituted at the 3-position with a methyl group bearing a cyclopropyl-carbamic acid benzyl ester moiety .

  • An amino-acetyl group (–NH–CO–CH2–NH2) attached to the pyrrolidine’s nitrogen .

  • A benzyl ester (–O–CO–O–CH2–C6H5) providing steric bulk and lipophilicity.

This arrangement creates a chiral center at the pyrrolidine’s 3-position, with stereochemistry influencing biological interactions .

Physico-Chemical Data

PropertyValueSource
Molecular FormulaC18H25N3O3
Molecular Weight331.41 g/mol
IUPAC NameBenzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate
SMILESC1CC(N(C1)C(=O)CN)CN(C2CC2)C(=O)OCC3=CC=CC=C3
SolubilityLikely polar aprotic solvents (DMSO, DMF)

The benzyl ester enhances membrane permeability, while the cyclopropyl group introduces strain, potentially affecting receptor binding .

Synthesis and Reaction Pathways

Multi-Step Synthesis

Patents and chemical suppliers outline a three-stage synthesis :

  • Pyrrolidine Functionalization:

    • N-alkylation of pyrrolidine with 2-chloroacetamide under basic conditions (K2CO3/DMF) .

    • Yield optimization via temperature control (60–80°C) .

  • Cyclopropane Introduction:

    • Cyclopropanation using diethylzinc and diiodomethane in dichloromethane .

    • Stereoselectivity achieved through chiral auxiliaries (e.g., (R)-BINOL) .

  • Benzyl Ester Formation:

    • Carbamate coupling with benzyl chloroformate in the presence of triethylamine.

    • Purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Key Challenge: Epimerization at the pyrrolidine center during acyl transfer steps, mitigated by low-temperature (–15°C) reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3):

    • δ 7.35–7.25 (m, 5H, Ar–H).

    • δ 4.55 (s, 2H, OCH2Ar) .

    • δ 3.85–3.45 (m, 4H, pyrrolidine N–CH2 and NH) .

  • ¹³C NMR:

    • 170.2 ppm (C=O, carbamate).

    • 156.8 ppm (C=O, acetyl) .

Mass Spectrometry

  • ESI-MS: m/z 332.2 [M+H]+ .

  • Fragmentation pattern dominated by loss of benzyl oxide (–OCH2C6H5, m/z 245.1) .

Biological Activity and Applications

Enzyme Inhibition

  • Acetylcholinesterase (AChE):

    • IC50 = 12.3 µM in vitro, likely via π-cation interactions with the catalytic triad .

    • Superior to rivastigmine in crossing the blood-brain barrier (logP = 1.8 vs. 1.5).

  • Kinase Targets:

    • Moderate inhibition of JAK2 (IC50 = 45 µM), suggesting utility in inflammatory diseases .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for M1 muscarinic receptor agonists in Alzheimer’s therapy .

  • Peptide Mimetics: Replaces proline in peptidomimetics to enhance metabolic stability .

Organic Synthesis

  • Chiral Building Block: Used in asymmetric synthesis of β-lactams .

  • Ligand Design: Coordinates transition metals (e.g., Pd) in cross-coupling reactions .

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